XtalFluor-E
Overview
Description
XtalFluor-E, also known as DAST difluorosulfinium salt or N,N-Diethyl-S,S-difluorosulfiliminium tetrafluoroborate, is a commercially available reagent used for the deoxyfluorination of carbonyl compounds and alcohols . It has been extensively used in a broad range of reactions .
Synthesis Analysis
XtalFluor-E has been used with protic nucleophiles in a catalytic manner for the in situ generation of protons that lead to the proto-functionalization of activated olefins .Molecular Structure Analysis
The molecular structure of XtalFluor-E is C4H10BF6NS with a molecular weight of 229.00 .Chemical Reactions Analysis
XtalFluor-E has been used in a variety of chemical transformations such as dehydration, cyclodehydration, ring expansion, formylation, and proto-functionalization . It is thought that XtalFluor-E activates the C–O bond without concomitant fluoride release .Physical And Chemical Properties Analysis
XtalFluor-E is a solid substance . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis of Alkyl Fluorides
XtalFluor-E is commonly used to convert alcohols into the corresponding alkyl fluorides. This transformation is crucial in the synthesis of agrochemicals and pharmaceuticals where the introduction of a fluorine atom can significantly alter the biological activity of a compound .
Formation of Geminal-Difluorides
In the realm of ketone and aldehyde modification, XtalFluor-E facilitates the formation of geminal-difluorides. This application is particularly important in the development of materials with unique properties, such as increased chemical resistance or altered refractive indices .
Production of Acyl Fluorides
The conversion of carboxylic acids to acyl fluorides is another key application of XtalFluor-E. Acyl fluorides serve as intermediates in the synthesis of a variety of organic compounds and are also used in peptide coupling reactions .
Conversion of Sulfoxides
XtalFluor-E is employed to convert sulfoxides to the corresponding fluoromethyl thioethers. This reaction is useful in the synthesis of sulfur-containing organic molecules, which are prevalent in various drugs and agrochemicals .
Glycosyl Fluoride Donors
The reagent is instrumental in transforming hemiacetal sugars into glycosyl fluoride donors. These donors are essential for glycosylation reactions, which are pivotal in the synthesis of complex carbohydrates and glycoconjugates .
Chemical Stability and Safety
XtalFluor-E offers a safer and more stable alternative to traditional fluorination reagents like DAST and Deoxo-Fluor. Its crystalline form allows for easier handling and storage, making it a preferred choice for large-scale applications and industrial processes .
Mechanism of Action
- XtalFluor-E is primarily used for introducing fluorine atoms into organic molecules. This transformation significantly alters the properties of the target compounds .
- Only upon subsequent exposure to a promoter (such as DBU, Et₃N·3HF, or Et₃N·2HF), does fluoride attack the activated carbon atom, resulting in deoxofluorination .
- XtalFluor-E affects various pathways:
- Environmental factors influence efficacy and stability:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME)
Action Environment
Safety and Hazards
XtalFluor-E is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and handling in a well-ventilated place is advised .
Future Directions
XtalFluor-E has been extensively used in a broad range of reactions in the past few years. Future research may focus on its use with protic nucleophiles in a catalytic manner for the in situ generation of protons that lead to the proto-functionalization of activated olefins . Further advancements in the fluorination-based functionalization of alkenes have been suggested .
properties
IUPAC Name |
diethylamino(difluoro)sulfanium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10F2NS.BF4/c1-3-7(4-2)8(5)6;2-1(3,4)5/h3-4H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNKFQWRRIXZPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCN(CC)[S+](F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BF6NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50659249 | |
Record name | (Diethylamino)(difluoro)sulfanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63517-29-3 | |
Record name | (Diethylamino)(difluoro)sulfanium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50659249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Diethylamino)difluorosulfonium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: XtalFluor-E, or diethylaminodifluorosulfinium tetrafluoroborate, is a fluorinating and activating reagent widely employed in organic synthesis. [] It serves as a safer and more stable alternative to traditional fluorinating agents like DAST and Deoxo-Fluor. [, ]
ANone: The molecular formula of XtalFluor-E is C4H10BF6NS, and its molecular weight is 229.00 g/mol. []
ANone: XtalFluor-E is a crystalline solid with a melting point of 84-85 °C. [] While it exhibits good stability under recommended storage conditions (2-8 °C in a dry place), it reacts violently with water. [] Therefore, handling XtalFluor-E requires caution and should always be performed in a well-ventilated fume hood.
ANone: XtalFluor-E generally displays higher selectivity compared to DAST and Deoxo-Fluor, particularly in reactions prone to elimination side reactions. [] This enhanced selectivity makes it a valuable tool for synthesizing complex molecules with specific fluorination patterns.
ANone: Deoxofluorination reactions with XtalFluor-E are typically carried out at room temperature in solvents like ethyl acetate or dichloromethane. [, ] The reagent is usually employed in slight excess (1.1 to 2 equivalents) relative to the substrate. [, ]
ANone: Yes, XtalFluor-E facilitates the synthesis of acyl fluorides from carboxylic acids. [] This transformation requires a catalytic amount of sodium fluoride and occurs at room temperature in ethyl acetate. [] The workup generally involves a simple filtration through a silica gel pad, yielding the desired acyl fluoride. []
ANone: XtalFluor-E has proven effective in synthesizing various heterocycles, including 1,3,4-oxadiazoles, [, , ] 2-oxazolines, [, , , ] 2-thiazolines, [, ] and 2-benzooxazoles. []
ANone: XtalFluor-E promotes the cyclodehydration of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles. [, , ] The addition of acetic acid as an additive has been shown to enhance the yield of 1,3,4-oxadiazoles in these reactions. []
ANone: Yes, XtalFluor-E has been successfully employed in the synthesis of fluorinated diamino acid derivatives. [, ] The process involves a stereoselective aziridination followed by a regioselective ring-opening of the aziridine using XtalFluor-E. [, ]
ANone: XtalFluor-E enables the synthesis of monofluoroalkenes from cyclohexanone derivatives via eliminative deoxofluorination. [] This one-step procedure occurs at room temperature and offers a convenient route to these valuable compounds. []
ANone: Yes, XtalFluor-E has been employed in the stereoselective synthesis of the apoptolidin disaccharide, a natural product with potent antitumor activity. [] Specifically, it was used to efficiently prepare a fluorodisaccharide intermediate. []
ANone: XtalFluor-E offers several advantages over DAST and Deoxo-Fluor, including:
- Enhanced Safety: XtalFluor-E is a crystalline solid, making it easier and safer to handle compared to the liquid DAST and Deoxo-Fluor. [, ]
- Improved Stability: XtalFluor-E exhibits greater thermal stability and is less prone to decomposition, leading to safer reaction profiles. []
- Reduced HF Formation: Unlike DAST and Deoxo-Fluor, XtalFluor-E does not generate highly corrosive free hydrogen fluoride (HF) during reactions. [] This compatibility allows for the use of standard borosilicate glassware, simplifying reaction setups. []
ANone: While the provided research papers primarily focus on experimental applications of XtalFluor-E, computational studies can be valuable for understanding its reactivity. Exploring reaction mechanisms, transition states, and potential intermediates through computational methods like DFT calculations could provide further insights into its reactivity and selectivity.
ANone: Despite its advantages, XtalFluor-E has limitations:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.